molecular formula C16H18N4O2 B2924933 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097868-37-4

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No. B2924933
CAS RN: 2097868-37-4
M. Wt: 298.346
InChI Key: KBOFYRORVICWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one, also known as AZD-8055, is a novel and potent inhibitor of the mammalian target of rapamycin (mTOR) kinase. It has been extensively studied in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one exerts its effects by inhibiting the mTOR kinase, which is a key regulator of cell growth and metabolism. Specifically, it inhibits both mTORC1 and mTORC2 complexes, which play important roles in cell signaling pathways involved in protein synthesis, cell proliferation, and survival. By inhibiting these pathways, this compound can induce cell death in cancer cells and improve metabolic function in diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In cancer cells, it can induce cell death by inhibiting protein synthesis and activating apoptotic pathways. In diabetes models, it can improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative models, it can protect neurons from oxidative stress and improve cognitive function by activating the Nrf2 pathway.

Advantages and Limitations for Lab Experiments

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has several advantages for lab experiments, including its potency and specificity for inhibiting mTOR kinase, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanisms of action and potential side effects.

Future Directions

There are several future directions for research on 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one, including:
1. Further studies to elucidate its mechanisms of action and potential side effects.
2. Clinical trials to evaluate its safety and efficacy in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
3. Development of new derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties.
4. Investigation of its potential as a combination therapy with other drugs or therapies.
5. Exploration of its potential in other disease areas, such as inflammation and autoimmune disorders.
In conclusion, this compound is a novel and potent inhibitor of mTOR kinase that has shown promise in various disease areas, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-aminopyrimidine with (3S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid, followed by cyclization with phosgene to form the key intermediate, 2-chloro-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. The final product is obtained by reacting the intermediate with 2-phenoxyethanol in the presence of a base.

Scientific Research Applications

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of tumor cells and induce cell death in a variety of cancer types, including breast, prostate, and lung cancer. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models. In neurodegenerative disorder research, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-phenoxy-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-9-13(10-20)19-15-7-8-17-11-18-15/h2-8,11-13H,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFYRORVICWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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